2-Amino-5-bromo-3-methylbenzoic acid
Overview
Description
2-Amino-5-bromo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid substance that appears white to pale brown .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a methyl group (CH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be represented by the SMILES stringCc1cc(Br)c(N)c(c1)C(O)=O
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that this compound is suitable for solution phase peptide synthesis . This suggests that it can participate in amide bond formation reactions, which are key in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 204-208 °C . The compound is white to light yellow in color .Scientific Research Applications
Synthesis and Characterization
2-Amino-5-bromo-3-methylbenzoic acid is a key component in the synthesis of various compounds. For example, it has been used in the synthesis of Chloranthraniliprole, a pesticide, by reacting with other chemicals under specific conditions to achieve a high purity product (Zheng Jian-hong, 2012). Similarly, it serves as a precursor in the synthesis of pharmacologically active benzo[b]thiophen derivatives, which are useful in medicinal chemistry (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of this compound has been a subject of study to understand its properties better. For instance, its structure was determined and refined extensively using three-dimensional least-squares techniques, revealing that except for two hydrogen atoms of the methyl group, the molecule is approximately planar (G. Brown, R. E. Marsh, 1963).
Vibrational Spectroscopy and Molecular Properties
The compound has been analyzed using vibrational spectroscopy techniques like Fourier transform infrared (FTIR) and Raman spectral measurements. These studies help in understanding the molecular structures, vibrational wave numbers, and other properties like the formation of hydrogen bonds, HOMO and LUMO energies, and first-order hyperpolarizability (N. Balamurugan, C. Charanya, S. Sampathkrishnan, S. Muthu, 2015).
Applications in Pharmaceutical Chemistry
This compound is used in the synthesis of pharmaceuticals. For example, it acts as an intermediate in the production of anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004). Its derivatives have also been studied for potential pharmacological activities, such as in the synthesis of benzo[b]thiophen derivatives (N. Chapman, K. Clarke, S. N. Sawhney, 1968).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
It’s known that amines, a group to which this compound belongs, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound likely interacts with its targets through a free radical reaction . In such reactions, a molecule like N-bromosuccinimide loses a bromo atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-3-methylbenzoic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-amino-5-bromo-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPKYJTGUCBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474402 | |
Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206548-13-2 | |
Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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